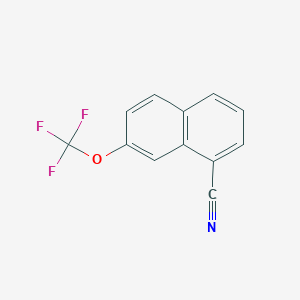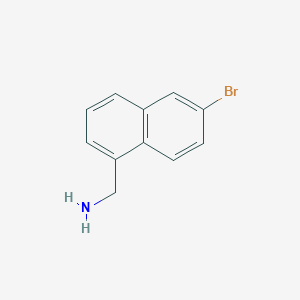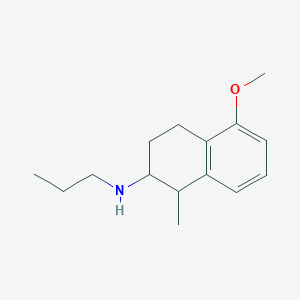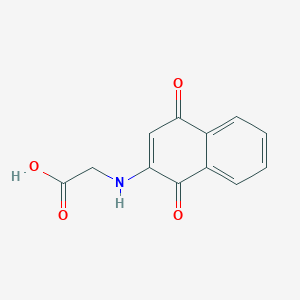
1-Cyano-7-(trifluoromethoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (–CN) and a trifluoromethoxy group (–OCF3) attached to the naphthalene ring
Métodos De Preparación
The synthesis of 1-Cyano-7-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with a cyanide source and a trifluoromethoxy source under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
1-Cyano-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Cyano-7-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Cyano-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
1-Cyano-7-(trifluoromethoxy)naphthalene can be compared with similar compounds such as:
1-Cyano-6-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group at a different position.
1-Cyano-7-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Cyano-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a trifluoromethoxy group. The uniqueness of this compound lies in the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C12H6F3NO |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
7-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |
Clave InChI |
CLIIYIKFKRVXMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11873193.png)
![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)




![2-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11873220.png)

![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
